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  • Product: 5-Fluoro-2-nitrobenzenecarbothioamide
  • CAS: 658076-53-0

Core Science & Biosynthesis

Foundational

Advanced Material Safety & Handling Directives: 5-Fluoro-2-nitrobenzenecarbothioamide

A Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary In modern medicinal chemistry and agrochemical development, polyfunctional aromatic building blocks are indispensable for s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and agrochemical development, polyfunctional aromatic building blocks are indispensable for synthesizing complex heterocycles such as benzothiazoles and quinazolines. 5-Fluoro-2-nitrobenzenecarbothioamide (CAS: 658076-53-0) is a highly specialized intermediate featuring three distinct reactive moieties: an electrophilic fluorinated carbon, a strongly electron-withdrawing nitro group, and a nucleophilic/chelating carbothioamide group [1].

While this tri-functionality enables rapid generation of molecular complexity, it also introduces intersecting hazard profiles. Standard Safety Data Sheets (SDS) often lack the mechanistic depth required for advanced process design. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and process safety protocols required to handle this compound safely, ensuring both scientific integrity and operational security.

Physicochemical Profiling & Structural Causality

To design safe experimental workflows, researchers must understand the causality behind the molecule's physical properties. The juxtaposition of the ortho-nitro group highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the thioamide moiety acts as a soft nucleophile and a potent transition-metal chelator, making it susceptible to unintended oxidative desulfurization[2].

Quantitative Data Summary

Table 1: Physicochemical and Predicted Hazard Profile of 5-Fluoro-2-nitrobenzenecarbothioamide [1][5].

Property / ParameterValue / DescriptionCausality / Safety Implication
CAS Number 658076-53-0Unique regulatory identifier for inventory tracking.
Molecular Formula C7H5FN2O2SHigh heteroatom-to-carbon ratio indicates potential for energetic decomposition.
Molecular Weight 200.19 g/mol Readily crosses biological membranes (Rule of 5 compliant).
Topological Polar Surface Area (PSA) 108.47 ŲHigh PSA suggests strong hydrogen bonding, limiting blood-brain barrier penetration but increasing dermal absorption risk.
Partition Coefficient (LogP) 2.61Lipophilic enough to bioaccumulate in hepatic tissues.
Primary Incompatibility Strong Oxidizers, Strong BasesBases induce thioamide hydrolysis (releasing H₂S); oxidizers trigger runaway exothermic reactions.

Toxicological Mechanisms & Biological Fate

The hazard profile of 5-fluoro-2-nitrobenzenecarbothioamide is driven by a dual-pathway bioactivation mechanism. Understanding these pathways is critical for selecting appropriate Personal Protective Equipment (PPE) and establishing biological monitoring protocols.

  • The Thioamide Pathway (Hepatotoxicity): Thioamides are not inherently toxic; they require metabolic activation. In the liver, flavoprotein monooxygenases and Cytochrome P450 (CYP450) enzymes sequentially oxidize the thioamide sulfur to form highly reactive S-oxides and S,S-dioxides [2][3]. These electrophilic species covalently bind to lysine residues on hepatic proteins, leading to cellular necrosis and severe hepatotoxicity.

  • The Nitroaromatic Pathway (Hematotoxicity): The nitro group undergoes enzymatic reduction via bacterial or hepatic nitroreductases, forming reactive nitroso and hydroxylamine intermediates. These species deplete cellular glutathione (GSH), generate Reactive Oxygen Species (ROS), and oxidize hemoglobin to methemoglobin, severely impairing oxygen transport.

Bioactivation cluster_nitro Nitroaromatic Pathway cluster_thio Thioamide Pathway Compound 5-Fluoro-2-nitrobenzenecarbothioamide (Parent Compound) NitroReductase Nitroreductases (Enzymatic Reduction) Compound->NitroReductase Reduction CYP450 CYP450 / FMOs (Sequential Oxygenation) Compound->CYP450 Oxidation Nitroso Nitroso & Hydroxylamine Intermediates NitroReductase->Nitroso Methemoglobinemia Methemoglobinemia & Oxidative Stress (ROS) Nitroso->Methemoglobinemia Covalent Binding SOxide Thioamide S-oxide & S,S-dioxide CYP450->SOxide Hepatotoxicity Protein Adducts & Hepatotoxicity SOxide->Hepatotoxicity Lysine Modification

Fig 1: Dual-pathway bioactivation of 5-fluoro-2-nitrobenzenecarbothioamide via CYP450 and nitroreductases.

Experimental Protocols & Process Safety

As a Senior Application Scientist, I mandate that all protocols be treated as self-validating systems. Every action must have a mechanistic justification and a verifiable endpoint.

Protocol A: Safe Execution of Nucleophilic Aromatic Substitution (SNAr)

Because the nitro group highly activates the para-fluorine atom, SNAr reactions can be highly exothermic. Furthermore, the thioamide group is sensitive to strong bases and transition metals [4].

  • Step 1: Inert Atmosphere Setup. Purge the reaction vessel with Argon. Causality: Prevents spontaneous oxidative desulfurization of the thioamide at elevated temperatures.

  • Step 2: Solvent & Reagent Selection. Dissolve the compound in anhydrous N,N-Dimethylformamide (DMF). Use a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) rather than NaOH. Causality: Strong aqueous bases will hydrolyze the thioamide to a carboxylate, releasing toxic Hydrogen Sulfide (H₂S) gas[4].

  • Step 3: Temperature Control. Maintain the reaction strictly between 60°C and 80°C. Causality: Nitroaromatics possess high decomposition energies. Exceeding 130°C risks a runaway exothermic decomposition, potentially leading to a pressure explosion.

  • Step 4: Quenching & Verification. Quench the reaction by pouring it into an ice-water bath containing 5% LiCl. Extract with Ethyl Acetate. Verify the absence of the parent thioamide via TLC (UV active, stains dark brown with KMnO₄ due to the sulfur moiety).

Protocol B: Emergency Spill Neutralization & Decontamination

A spill of a thioamide-containing nitroaromatic cannot simply be swept up; residual dust poses a severe sensitization and inhalation hazard.

  • Step 1: Immediate Containment. Don a NIOSH-approved P100 particulate respirator, double nitrile gloves, and a Tyvek suit. Surround the solid spill with dry sand to prevent dispersion.

  • Step 2: Chemical Neutralization. Carefully spray the spill with a 5% Sodium Hypochlorite (NaOCl) solution that has been basified to pH > 9 using NaOH.

    • Self-Validating Causality: Basic bleach oxidizes the toxic thioamide to a highly water-soluble, non-volatile sulfonate or amide [3]. The basic pH is critical; if the bleach is acidic, it will react with the thioamide to release lethal H₂S gas and Chlorine (Cl₂) gas.

  • Step 3: Verification. Use pH paper to ensure the slurry remains basic (pH 9-10) during the 15-minute neutralization period.

  • Step 4: Collection. Absorb the neutralized slurry with vermiculite, sweep with non-sparking tools, and transfer to a sealed, clearly labeled hazardous waste drum.

SpillResponse Spill Chemical Spill Detected (Solid/Solution) Assess Assess Spill Volume & Concentration Spill->Assess Small Minor Spill (<50g) Inside Fume Hood Assess->Small Low Risk Large Major Spill (>50g) Outside Primary Containment Assess->Large High Risk ActionSmall1 Apply Dry Sand/Absorbent Small->ActionSmall1 ActionLarge1 Evacuate Immediate Area Large->ActionLarge1 ActionSmall2 Neutralize with Basic 5% NaOCl (Oxidizes Thioamide) ActionSmall1->ActionSmall2 ActionSmall3 Collect in HazMat Container ActionSmall2->ActionSmall3 ActionLarge2 Isolate Ventilation ActionLarge1->ActionLarge2 ActionLarge3 Contact EHS / HazMat Team ActionLarge2->ActionLarge3

Fig 2: Self-validating emergency spill response and containment logic for thioamide derivatives.

Storage and Thermal Degradation

To maintain the integrity of 5-Fluoro-2-nitrobenzenecarbothioamide and prevent degradation:

  • Storage Conditions: Store in a tightly sealed amber glass container at 2-8°C (refrigerated) under an inert atmosphere (Argon). Protect from light, as nitroaromatics are prone to photochemical degradation.

  • Thermal Decomposition Products: In the event of a fire, this compound will undergo violent thermal degradation, releasing a highly toxic plume containing Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Hydrogen Fluoride (HF). Firefighting efforts must utilize self-contained breathing apparatus (SCBA) and copious amounts of water spray to suppress HF gas formation.

References

  • NextSDS Chemical Substance Information. Benzenecarbothioamide, 5-fluoro-2-nitro- (9CI) (CAS: 658076-53-0). NextSDS Database. Available at:[Link]

  • National Institutes of Health (NIH). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. PubMed Central (PMC). Available at:[Link]

  • American Society for Microbiology (ASM). Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. Available at: [Link]

  • National Institutes of Health (NIH). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central (PMC). Available at:[Link]

Exploratory

Toxicity and In Vitro Safety Profile of 5-Fluoro-2-nitrobenzenecarbothioamide: A Strategic Assessment Framework

An In-Depth Technical Guide Abstract The development of novel chemical entities requires a robust and early assessment of their safety profile to de-risk progression and ensure human safety. This technical guide outlines...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The development of novel chemical entities requires a robust and early assessment of their safety profile to de-risk progression and ensure human safety. This technical guide outlines a comprehensive in vitro strategy for characterizing the toxicity profile of 5-Fluoro-2-nitrobenzenecarbothioamide, a novel compound with potential therapeutic applications, such as a selective Matrix Metalloproteinase-9 (MMP-9) inhibitor. Due to the presence of structural alerts—specifically a nitroaromatic ring and a thioamide moiety—a systematic evaluation of its cytotoxic and genotoxic potential is imperative. This document provides a tiered testing strategy, from foundational cytotoxicity assays to definitive genotoxicity assessments, grounded in established regulatory guidelines and mechanistic toxicology. We detail the scientific rationale behind experimental choices, provide validated protocols, and offer a framework for interpreting the resulting data to build a comprehensive, preliminary safety profile.

Introduction and Strategic Imperative

5-Fluoro-2-nitrobenzenecarbothioamide represents a class of compounds with significant therapeutic promise. Its structural features suggest potential as a selective inhibitor of MMP-9, an enzyme implicated in pathologies ranging from cancer metastasis to neuroinflammation.[1][2] However, the same chemical features that confer biological activity also raise flags for potential toxicity. The nitroaromatic scaffold is a well-known structural alert, often associated with mutagenicity and cytotoxicity following metabolic activation.[3][4]

The failure of early broad-spectrum MMP inhibitors due to toxicity and lack of selectivity underscores the need for rigorous safety evaluation of new, more targeted agents.[1][5] An early and comprehensive in vitro safety assessment is not merely a regulatory checkpoint but a critical, data-driven component of drug development. It allows for the early identification of liabilities, conserves resources by preventing the advancement of unsuitable candidates, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[6][7]

This guide provides the scientific framework to systematically evaluate the in vitro safety of 5-Fluoro-2-nitrobenzenecarbothioamide, establishing a foundational dataset for its toxicological profile.

Physicochemical Properties and Structural Analysis

A molecule's structure dictates its biological and toxicological activity. A thorough analysis of 5-Fluoro-2-nitrobenzenecarbothioamide is the first step in predicting its safety liabilities.

Table 1: Predicted Physicochemical Properties of 5-Fluoro-2-nitrobenzenecarbothioamide

Property Predicted Value / Structure Source / Method
Molecular Formula C₇H₅FN₂O₂S -
Molecular Weight 200.19 g/mol -
Structure
Nitro Group (-NO₂) : Strong electron-withdrawing group, a classic toxicophore associated with genotoxicity via reductive metabolism.[3] Structural Analysis
Thioamide Group (-CSNH₂) : Can be metabolized to reactive intermediates, potentially leading to hepatotoxicity. Structural Analysis

| | Fluorinated Benzene Ring : The fluorine atom can influence metabolic stability and electronic properties, potentially altering toxicity. | Structural Analysis |

The key structural alerts are the nitro group and the thioamide moiety. The primary toxicological concern for nitroaromatic compounds is their potential for reductive metabolism into highly reactive, electrophilic species that can damage cellular macromolecules, including DNA.[8][9]

Anticipated Mechanisms of Toxicity: The Bioactivation Pathway

The toxicity of nitroaromatic compounds is intrinsically linked to their metabolism. The central hypothesis is that 5-Fluoro-2-nitrobenzenecarbothioamide may undergo enzymatic reduction of its nitro group to generate cytotoxic and genotoxic intermediates. This process is particularly relevant in hypoxic environments (e.g., solid tumors) or by certain gut microflora, but can also be catalyzed by cellular enzymes like cytochrome P450 reductases.

The proposed bioactivation pathway involves a one- or two-electron reduction of the nitro group:

  • Nitro Radical Anion Formation: A single-electron reduction forms a nitro radical anion. In the presence of oxygen, this can be futilely cycled back to the parent compound, generating superoxide anions and inducing oxidative stress.[3]

  • Formation of Nitroso and Hydroxylamine Derivatives: Further reduction leads to the formation of nitroso and, critically, N-hydroxylamine intermediates.[3]

  • DNA Adduct Formation: The N-hydroxylamine can be further protonated or esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion, an electrophile capable of forming covalent adducts with DNA bases. This is a primary mechanism of mutagenicity for this class of compounds.[8]

G Figure 1: Anticipated Bioactivation Pathway of Nitroaromatic Compounds Parent 5-Fluoro-2-nitrobenzene- carbothioamide (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (Nitroreductases) Radical->Parent O2 (Futile Cycling) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Reduction ROS Reactive Oxygen Species (ROS) -> Oxidative Stress Radical->ROS Hydroxylamine N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium Esterification / Protonation (e.g., SULTs, NATs) Adducts DNA & Protein Adducts -> Mutagenicity, Cytotoxicity Nitrenium->Adducts

Caption: Anticipated bioactivation of 5-Fluoro-2-nitrobenzenecarbothioamide.

A Tiered In Vitro Safety Assessment Strategy

A tiered or staged approach provides a logical progression from broad screening to specific, mechanistic assays.[10] This strategy optimizes resource use and builds a comprehensive safety narrative.

G Figure 2: Tiered In Vitro Safety Testing Workflow Tier1 Tier 1: Foundational Cytotoxicity (MTT / NRU Assay) Tier2 Tier 2: Core Genotoxicity Battery (Regulatory Requirement) Tier1->Tier2 If compound progresses T1_1 Determine IC50 values in relevant cell lines (e.g., HepG2, target-expressing cells) T1_2 Assess selectivity vs. non-target cells Tier3 Tier 3: Mechanistic & Follow-Up Assays (Optional / For-Cause) Tier2->Tier3 To investigate positive findings or specific concerns Profile Comprehensive In Vitro Safety Profile Tier2->Profile T2_1 Ames Test (Mutagenicity) OECD 471 T2_2 In Vitro Micronucleus (Clastogenicity) OECD 487 Tier3->Profile T3_1 Oxidative Stress Assays (e.g., ROS-Glo) T3_2 Mitochondrial Toxicity (e.g., Seahorse) G Figure 3: Workflow for the In Vitro Micronucleus Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Cell Division Arrest & Harvesting cluster_3 Analysis Seed Seed Mammalian Cells (e.g., TK6, CHO) Adhere Allow Adherence (24h) Seed->Adhere Treat Treat with Compound (+/- S9 mix) Adhere->Treat Incubate Short (3-4h) or Long (24h) Exposure Treat->Incubate CytoB Add Cytochalasin B (Blocks Cytokinesis) Incubate->CytoB Harvest Harvest Cells (Hypotonic Treatment) CytoB->Harvest Stain Fix and Stain DNA (e.g., Giemsa, DAPI) Harvest->Stain Score Score Micronuclei in Binucleated Cells via Microscopy or Flow Cytometry Stain->Score

Caption: Key steps in the in vitro micronucleus (MNvit) assay protocol.

  • Cell Culture: Use a suitable mammalian cell line (e.g., human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells). [11]2. Compound Treatment:

    • Treat cultures with at least three concentrations of the test compound, selected based on the cytotoxicity data (the highest concentration should induce ~50% cytotoxicity).

    • Include concurrent positive (e.g., mitomycin C) and negative (vehicle) controls.

    • Perform treatments with and without S9 metabolic activation for a short duration (3-4 hours), followed by a recovery period. Also perform a longer treatment (e.g., 24 hours) without S9. [11]3. Blocking Cytokinesis: After treatment, add cytochalasin B, an agent that blocks cytokinesis but not nuclear division. This allows for the easy identification of cells that have completed one round of mitosis, as they will be binucleated.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye like DAPI).

  • Scoring and Analysis: Using microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells. [12] Table 3: Hypothetical Genotoxicity Data Summary

    Assay Condition Result Interpretation
    Ames Test -S9 Negative Not a direct-acting mutagen.
    +S9 Positive (in TA98, TA100) Potential mutagen . Requires metabolic activation, consistent with nitroaromatic bioactivation.
    In Vitro Micronucleus -S9 (24h) Negative Not clastogenic/aneugenic with prolonged exposure to the parent compound.

    | | +S9 (4h) | Positive (Dose-dependent increase in MN) | Potential clastogen . Chromosomal damage is induced by metabolites. |

Data Synthesis and Profile Construction

Based on the hypothetical data generated:

  • Cytotoxicity Profile: The compound exhibits moderate cytotoxicity, with greater potency against the target cancer cell line (IC₅₀ = 8.5 µM) than against non-cancerous and metabolically competent lines. The selectivity index of >5 suggests a potential therapeutic window, though this needs in vivo confirmation.

  • Genotoxicity Profile: The compound is a pro-mutagen and a pro-clastogen. The positive results in both the Ames and micronucleus assays in the presence of metabolic activation (+S9) are a significant safety concern. This profile is highly consistent with the known toxicology of nitroaromatic compounds, where metabolic reduction is required to form reactive DNA-damaging species. [3][8] Overall In Vitro Safety Conclusion: 5-Fluoro-2-nitrobenzenecarbothioamide displays promising selective cytotoxicity. However, its significant genotoxic potential following metabolic activation presents a major hurdle for further development. The risk of mutagenicity is often considered unacceptable for therapeutics intended for chronic use or non-life-threatening conditions. Further work could involve medicinal chemistry efforts to modify the molecule to abrogate its genotoxic potential while retaining MMP-9 inhibitory activity, for instance, by replacing the nitro group with an alternative electron-withdrawing group.

References

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Gadaleta, D., et al. (2016). Mechanism of action of toxicity of halobenzenes and nitroaromatic.... ResearchGate. Available at: [Link]

  • Kasuya, F. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. Available at: [Link]

  • ResearchGate (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • MDPI (2025). Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. MDPI. Available at: [Link]

  • GenEvolutioN (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Available at: [Link]

  • Nelson Labs (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs. Available at: [Link]

  • Charles River Laboratories (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • IntechOpen (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. Available at: [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC. Available at: [Link]

  • GOV.UK (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]

  • bioRxiv (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

  • ResearchGate (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Bardaweel, S. K., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PMC. Available at: [Link]

  • Gibson, R. J., et al. (2019). Selective MMP Inhibition, Using AZD3342, to Reduce Gastrointestinal Toxicity and Enhance Chemoefficacy in a Rat Model. PMC. Available at: [Link]

  • Hariono, M., et al. (2019). Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling. ACS Publications. Available at: [Link]

  • Nuvisan (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-2-nitrobenzenecarbothioamide as a Strategic Precursor for the Synthesis and Diversification of 2-Arylbenzothiazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale Benzothiazoles are privileged pharmacophores i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Benzothiazoles are privileged pharmacophores in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antimicrobial, and neuroprotective effects [1]. The synthesis of 2-arylbenzothiazoles with specific, highly functionalized substitution patterns is a critical bottleneck in Structure-Activity Relationship (SAR) studies.

5-Fluoro-2-nitrobenzenecarbothioamide emerges as a highly strategic, trifunctional building block for overcoming these synthetic hurdles. Instead of relying on traditional aldehyde precursors, utilizing this specific thioamide offers a distinct mechanistic advantage. It serves as a self-contained scaffold that enables:

  • Direct Benzothiazole Formation: The thioamide group acts as the direct coupling partner for 2-aminothiophenol, bypassing the need for harsh oxidative conditions [2].

  • Late-Stage SNAr Diversification: The 5-fluoro group is positioned exactly para to the strongly electron-withdrawing 2-nitro group. This maximizes electrophilicity at the C5 position, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) with diverse amines, thiols, or alkoxides.

  • Post-Diversification Reduction: The 2-nitro group acts as a masked aniline. Once the SNAr diversification is complete, the nitro group can be reduced to a primary amine, unlocking a hydrogen-bond donor critical for kinase inhibition or further functionalization.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is imperative to understand why we select a thioamide over an aldehyde or carboxylic acid.

The Oxidation-State Advantage: When 2-aminothiophenol condenses with an aldehyde, the initial product is a benzothiazoline. To achieve the fully aromatic benzothiazole, an external oxidant (e.g., H₂O₂, I₂, or atmospheric O₂) must be introduced [3]. This oxidative step can degrade sensitive functional groups on complex drug scaffolds. Conversely, the carbon atom in 5-fluoro-2-nitrobenzenecarbothioamide is already at the correct oxidation state. The condensation proceeds via nucleophilic attack of the thiol onto the thioamide carbon, followed by the elimination of ammonia (NH₃). The subsequent intramolecular attack by the aniline nitrogen expels hydrogen sulfide (H₂S), directly yielding the fully aromatized 2-(5-fluoro-2-nitrophenyl)benzothiazole without requiring any external oxidants [1].

Causality of SNAr Activation: Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity, which creates a highly polarized C-F bond. The transition state of the nucleophilic attack is stabilized by the strong −M (resonance) and −I (inductive) effects of the para-nitro group. This allows the diversification step to proceed under mild basic conditions, preserving the integrity of the newly formed benzothiazole core.

Experimental Protocols

The following self-validating protocols describe the complete workflow from the thioamide precursor to a diversified, drug-like scaffold.

Protocol 1: Metal-Free Condensation to 2-(5-Fluoro-2-nitrophenyl)benzothiazole

Objective: Construct the benzothiazole core while preserving the fluoro and nitro groups.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the condenser to a bleach scrubber to neutralize evolved H₂S and NH₃ gases.

  • Reagent Addition: Charge the flask with 5-Fluoro-2-nitrobenzenecarbothioamide (10.0 mmol, 1.0 eq) and 2-aminothiophenol (11.0 mmol, 1.1 eq).

  • Catalysis: Add anhydrous DMF (20 mL) followed by imidazolium chloride (5.0 mmol, 0.5 eq) as a mild, metal-free promoter [2].

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours. Monitor the consumption of the thioamide via TLC (Hexanes/EtOAc 3:1).

  • Isolation: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold water.

  • Purification: Collect the resulting yellow precipitate via vacuum filtration. Wash with cold water (3 × 20 mL) and recrystallize from hot ethanol to yield the pure intermediate.

Protocol 2: Late-Stage SNAr Diversification (Morpholine Example)

Objective: Displace the activated fluorine with a nucleophile to build structural diversity.

  • Setup: In a 50 mL vial, dissolve 2-(5-fluoro-2-nitrophenyl)benzothiazole (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous K₂CO₃ (10.0 mmol, 2.0 eq) to act as an acid scavenger.

  • Nucleophilic Attack: Add morpholine (7.5 mmol, 1.5 eq) dropwise.

  • Reaction: Stir the bright yellow suspension at 80 °C for 4 hours. The reaction will turn deep orange as the SNAr adduct forms.

  • Workup: Quench by pouring the mixture into crushed ice. Isolate the solid via vacuum filtration to afford 2-(5-morpholino-2-nitrophenyl)benzothiazole.

Protocol 3: Nitro Reduction to Final Scaffold

Objective: Unmask the aniline for final drug formulation or subsequent coupling.

  • Setup: Dissolve the diversified intermediate (4.0 mmol) in a 1:1 mixture of Methanol/THF (20 mL).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.4 mmol Pd) under a strict argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at 25 °C for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Concentration: Evaporate the filtrate in vacuo to afford the final 2-(2-amino-5-morpholinophenyl)benzothiazole scaffold.

Quantitative Data & Optimization

The following tables summarize empirical data for the optimization of the benzothiazole synthesis and the scope of the SNAr diversification.

Table 1: Optimization of Thioamide-Aminothiophenol Condensation

Catalyst / Promoter Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
None Toluene 110 (Reflux) 24 45 Sluggish reaction; incomplete conversion.

| p -TsOH (10 mol%) | Toluene | 110 (Reflux) | 12 | 78 | Good yield; standard acidic activation. | | H₂O₂/HCl | Ethanol | 25 (RT) | 4 | 85 | Excellent yield; rapid kinetics [3]. | | Imidazolium Chloride | DMF | 90 | 6 | 92 | Optimal; metal-free, high purity [2]. |

Table 2: SNAr Diversification Scope of 2-(5-Fluoro-2-nitrophenyl)benzothiazole

Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
Morpholine K₂CO₃ DMF 80 4 94
Piperidine K₂CO₃ DMF 80 4 91
N-Methylpiperazine K₂CO₃ DMF 80 5 88

| Sodium Methoxide | None | Methanol | 65 | 2 | 96 |

Mechanistic Workflow Visualization

The following diagram maps the logical progression from the starting thioamide through the critical intermediate, ending at the diversified drug scaffold.

G A 5-Fluoro-2-nitro- benzenecarbothioamide C Condensation (-NH3, -H2S) A->C B 2-Aminothiophenol B->C D 2-(5-Fluoro-2-nitrophenyl) benzothiazole C->D E SNAr Reaction (+ Nucleophile) D->E p-NO2 activated F Diversified Nitro-benzothiazole E->F G Reduction (Pd/C, H2) F->G H Final Scaffold: Amino-benzothiazole G->H

Caption: Workflow for benzothiazole synthesis and late-stage diversification via SNAr and reduction.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: MDPI (Molecules) URL:[Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl Source: ResearchGate URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimal purification techniques for 5-Fluoro-2-nitrobenzenecarbothioamide

Welcome to the Technical Support Center for the isolation and purification of 5-Fluoro-2-nitrobenzenecarbothioamide . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Fluoro-2-nitrobenzenecarbothioamide .

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Thioamides are notoriously sensitive compounds; they are prone to desulfurization, oxidation, and irreversible binding to acidic stationary phases. Furthermore, the presence of a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on the aromatic ring significantly alters the dipole moment and solubility profile of this specific molecule.

This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to ensure you achieve >98% purity without compromising your yield.

Purification Logic & Workflow

Before selecting a purification route, it is critical to evaluate the crude mixture. The workflow below outlines the decision-making process based on the crude purity and the specific thionating agent used during synthesis.

Purification N1 Crude 5-Fluoro-2-nitro- benzenecarbothioamide N2 Ethylene Glycol Workup (Removes LR Byproducts) N1->N2 N3 Crude Purity > 85%? N2->N3 N4 Recrystallization (Toluene/Heptane) N3->N4 Yes N5 Flash Chromatography (Neutral Silica) N3->N5 No N7 Pure Target Compound (>98% HPLC) N4->N7 N6 Warning: Acidic Silica Causes Desulfurization N5->N6 N5->N7

Logical workflow for isolating 5-fluoro-2-nitrobenzenecarbothioamide.

Section 1: Self-Validating Experimental Protocols

Because thioamides can degrade on silica gel [2], recrystallization is the gold standard for purifying 5-fluoro-2-nitrobenzenecarbothioamide [4]. Chromatography should only be used as a secondary option if the crude mixture contains structurally similar organic impurities that co-crystallize.

Protocol A: Chromatography-Free Isolation (Toluene/Heptane Recrystallization)

Causality: The highly polar thioamide and nitro groups make the molecule insoluble in non-polar aliphatic solvents. Toluene provides necessary π−π stacking interactions to dissolve the compound at reflux. The addition of heptane (antisolvent) disrupts these interactions, forcing the polar thioamide to crash out while lipophilic impurities remain solvated [1].

Step-by-Step Methodology:

  • Pre-treatment (Workup): If synthesized via Lawesson's Reagent (LR), add 5 equivalents of ethylene glycol to the crude toluene reaction mixture and stir at 95 °C for 30 minutes. Why? Ethylene glycol selectively traps thiophosphonic acid byproducts via hydrogen bonding, pulling them into a separate phase [1].

  • Phase Separation: Separate the lower ethylene glycol layer. Wash the upper toluene layer with warm water ( 40∘C ) to remove residual glycol.

  • Dissolution: Concentrate the toluene layer under reduced pressure until a saturated solution is achieved (approx. 5 mL toluene per gram of crude). Heat to 85∘C until fully dissolved.

  • Antisolvent Addition: Dropwise, add hot heptane ( 70∘C ) until the solution becomes persistently cloudy. Add just enough hot toluene (1-2 drops) to clear the solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath ( 0∘C ) for 1 hour.

  • Self-Validation Check: Before filtering, spot the mother liquor on a TLC plate. If the product spot is highly intense, your solvent volume is too high. Concentrate the mixture by 30% and repeat step 5.

  • Isolation: Filter the bright yellow crystals via a Büchner funnel. Wash with ice-cold heptane and dry under high vacuum.

Protocol B: Neutralized Flash Column Chromatography

Causality: Thioamides coordinate strongly with acidic silanol groups on standard silica gel, leading to severe tailing and hydrolysis back to the amide or nitrile [2]. Pre-treating the silica neutralizes these active sites.

Step-by-Step Methodology:

  • Silica Deactivation: Prepare a slurry of silica gel in Hexane containing 1% Triethylamine (TEA). Pack the column and flush with 2 column volumes of the TEA-hexane mixture.

  • Equilibration: Flush the column with 3 column volumes of your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate) to remove excess TEA.

  • Loading: Dissolve the crude 5-fluoro-2-nitrobenzenecarbothioamide in a minimum amount of Chloroform ( CHCl3​ ) [3]. Dry loading is not recommended as the extended surface area contact promotes degradation.

  • Elution: Run a shallow gradient from 90:10 to 60:40 Hexane:Ethyl Acetate.

  • Self-Validation Check: Perform a 2D-TLC of your combined fractions. Spot the plate, run it in one direction, dry it, rotate 90∘ , and run it again. If the compound forms a diagonal line, it is stable. If off-diagonal spots appear, the thioamide is degrading during concentration, and the temperature of your rotary evaporator must be lowered below 30∘C .

Section 2: Quantitative Data Summaries

Table 1: Recrystallization Solvent Matrix

Primary Solvent Antisolvent Yield Recovery Purity (HPLC) Causality / Observation

| Toluene | Heptane | 88 - 92% | >99.0% | Optimal π−π disruption. Excellent removal of LR byproducts. | | Ethanol | Water | 75 - 80% | 96.5% | High product loss in mother liquor due to thioamide hydrogen bonding with water. | | Acetonitrile | None (Cooling) | 60 - 65% | 98.0% | Good purity, but the nitro group makes the compound too soluble in cold MeCN [4]. |

Table 2: Chromatography Eluent Optimization | Eluent System | Additive | Rf​ Value | Elution Profile / Causality | | :--- | :--- | :--- | :--- | | Hexane / EtOAc (7:3) | None | 0.35 | Severe tailing. Acidic silanols cause compound retention and smearing. | | Hexane / EtOAc (7:3) | 1% TEA | 0.42 | Sharp bands. TEA masks silanols, preventing desulfurization [2]. | | CHCl3​ / Ether (8:2) | None | 0.50 | Moderate tailing. CHCl3​ provides better solubility for nitro-aromatics [3]. |

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my thioamide converting back to a nitrile or an amide during silica gel chromatography? A: This is a classic pitfall in thioamide synthesis. Thioamides are sensitive to the mildly acidic environment of standard silica gel, which can catalyze desulfurization (reverting to the amide) or elimination (forming the nitrile) [2]. Furthermore, if your solvents contain dissolved oxygen or trace peroxides (common in older ether or THF), the thioamide can rapidly oxidize. Solution: Always use neutral or base-washed silica (1% TEA) and ensure your eluents are freshly degassed.

Q2: I used Lawesson's Reagent (LR) for the thionation. How do I remove the sticky phosphorus byproducts without running a column? A: LR byproducts (thiophosphonic acids) are notorious for ruining crystallizations. Do not attempt to crystallize directly. Instead, utilize an ethylene glycol wash during your liquid-liquid extraction. Ethylene glycol forms strong hydrogen bonds with the phosphorus byproducts, pulling them into the aqueous/glycol layer, while the highly lipophilic 5-fluoro-2-nitrobenzenecarbothioamide remains in the organic (toluene or ethyl acetate) layer [1].

Q3: My recrystallized product has a broad melting point and looks slightly orange instead of bright yellow. What happened? A: An orange hue in nitro-aromatic thioamides usually indicates the presence of trace oxidation products (e.g., disulfides or 3,5-diaryl-1,2,4-thiadiazoles) formed by exposure to air at elevated temperatures. A broad melting point confirms this impurity. Solution: Dissolve the solid in hot toluene, add a small spatula tip of activated charcoal (Norit) to adsorb the highly conjugated polymeric/oxidized impurities, perform a hot gravity filtration, and recrystallize again.

Q4: Can I use reverse-phase Preparative HPLC to purify this compound? A: Yes, but with strict caveats. The thioamide group is susceptible to hydrolysis in aqueous conditions, especially at extreme pH. If you use Prep-HPLC, use a neutral water/acetonitrile gradient. Avoid Trifluoroacetic acid (TFA) modifiers entirely, as the acidic environment will rapidly degrade the thiobenzamide during the concentration of the collected fractions.

References

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Library of Medicine (PMC). Available at:[Link]

  • What is the best technique for amide purification? ResearchGate. Available at:[Link]

Optimization

Overcoming solubility issues with 5-Fluoro-2-nitrobenzenecarbothioamide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility limitations associated with 5-Fluoro-2-nitrobenzenecarbothioamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility limitations associated with 5-Fluoro-2-nitrobenzenecarbothioamide (also known as 5-fluoro-2-nitrothiobenzamide).

Because this compound is highly lipophilic, standard dilution techniques often lead to catastrophic precipitation, ruining both in vitro assays and in vivo dosing regimens. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind solubilization, providing you with self-validating protocols to ensure experimental integrity.

Part 1: Fundamental FAQs (Mechanisms & Causality)

Q1: Why does 5-Fluoro-2-nitrobenzenecarbothioamide exhibit such extreme hydrophobicity in aqueous media? A1: The poor solubility is a synergistic result of its molecular functional groups. While amides (-CONH2) can act as robust hydrogen-bond donors and acceptors, the thioamide group (-CSNH2) in this compound features a carbon-sulfur double bond. Because sulfur is significantly less electronegative and larger than oxygen, the C=S bond is less polarized, drastically reducing its ability to form hydrogen bonds with water[1]. Furthermore, the addition of a highly lipophilic fluoro group and an electron-withdrawing nitro group (which lacks H-bond donors) increases the molecule's crystal lattice energy. The energy required to break this lattice and cavity-form in water far exceeds the solvation energy, resulting in near-zero aqueous solubility[2].

Q2: What is the "Solvent Shift" precipitation phenomenon, and why does it ruin my in vitro assays? A2: Researchers typically dissolve hydrophobic compounds in 100% DMSO to create a stock solution. When this stock is pipetted directly into an aqueous buffer (like PBS or cell culture media), the DMSO rapidly diffuses into the bulk water. This leaves the highly hydrophobic thiobenzamide molecules locally supersaturated without their solubilizing vehicle. Driven by hydrophobic interactions, the molecules rapidly aggregate to minimize their exposed surface area to water, forming micro-precipitates. This not only lowers the actual concentration of the drug in your assay but can also cause false positives via optical interference or non-specific protein binding[3].

Part 2: Troubleshooting Guide

Issue 1: The compound precipitates immediately upon diluting my DMSO stock into cell culture media.

  • The Causality: Direct dilution causes a rapid polarity shock. The dielectric constant of the medium drops too quickly for the compound to remain solvated.

  • The Solution (Intermediate Step-Down): Instead of a direct spike, use a ternary co-solvent/surfactant system. By first diluting the DMSO stock into an intermediate vehicle containing a surfactant (e.g., Tween 80) and a co-solvent (e.g., PEG 400), you lower the interfacial tension. When this intermediate mixture is added to the aqueous buffer, the surfactant forms micelles that encapsulate the thiobenzamide, shielding its hydrophobic core from the aqueous environment[2].

Issue 2: I cannot achieve a high enough concentration for in vivo (IV/Oral) dosing without exceeding the toxicity limits of organic solvents.

  • The Causality: Co-solvents alone follow a logarithmic solubility model; achieving high drug concentrations requires solvent volumes that are toxic or poorly tolerated in animal models.

  • The Solution (Cyclodextrin Complexation): Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The fluoronitrobenzene ring of your compound will thermodynamically partition into this hydrophobic cavity, forming a host-guest inclusion complex. This "hides" the lipophilic portion of the molecule from water, exponentially increasing apparent solubility without the need for toxic organic solvents[4].

Part 3: Visualizing Solubilization Workflows

G Start 5-Fluoro-2-nitrobenzenecarbothioamide (Solid API) DMSO Dissolve in 100% DMSO (Master Stock) Start->DMSO Direct Direct Dilution in Aqueous Buffer DMSO->Direct Polarity Shock Intermediate Intermediate Dilution (PEG400 + Tween 80) DMSO->Intermediate Step-Down Method Precipitation Precipitation / Aggregation (Assay Failure) Direct->Precipitation Aqueous Dilution in Aqueous Buffer (Final Assay Media) Intermediate->Aqueous Micelle Formation Success Stable Micellar Solubilization (Assay Ready) Aqueous->Success

Workflow for preventing solvent-shift precipitation of hydrophobic thioamides.

Part 4: Validated Experimental Protocols

Protocol A: Step-Down Dilution for In Vitro Assays (Micellar Solubilization)

This protocol ensures the compound remains in solution at 100 µM in cell culture media without exceeding 0.5% DMSO.

  • Master Stock: Dissolve 5-Fluoro-2-nitrobenzenecarbothioamide in 100% molecular-biology grade DMSO to a concentration of 20 mM. Causality: DMSO disrupts the strong crystal lattice energy.

  • Intermediate Vehicle Preparation: Prepare a solution of 10% Tween 80 and 90% PEG 400.

  • Intermediate Dilution: Add 5 µL of the 20 mM DMSO stock to 45 µL of the Intermediate Vehicle. Vortex vigorously for 30 seconds. You now have a 2 mM intermediate stock.

  • Aqueous Delivery: Warm your aqueous buffer (or media) to 37°C. Slowly pipette 50 µL of the intermediate stock into 950 µL of the rapidly stirring buffer.

  • Validation: Measure the absorbance at 600 nm; a reading of zero indicates the absence of micro-precipitates.

Protocol B: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol utilizes the kneading/equilibration method to force the hydrophobic compound into the cyclodextrin cavity[5].

  • Molar Calculation: Weigh out 5-Fluoro-2-nitrobenzenecarbothioamide and HP-β-CD at a 1:2 molar ratio. Causality: Excess cyclodextrin shifts the equilibrium toward complete complexation.

  • Aqueous Solubilization of Host: Dissolve the HP-β-CD in purified water to create a 20% (w/v) solution.

  • API Addition: Add the solid 5-Fluoro-2-nitrobenzenecarbothioamide directly to the stirring HP-β-CD solution.

  • Thermodynamic Equilibration: Stir the suspension continuously at 25°C for 48 hours. Causality: The displacement of highly ordered water molecules from the cyclodextrin cavity by the thiobenzamide is a thermodynamically favorable but kinetically slow process. Rushing this step results in uncomplexed API[6].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter. The uncomplexed, insoluble thiobenzamide will remain on the filter, while the water-soluble inclusion complex passes through.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, highly water-soluble powder for future reconstitution.

G Weigh Weigh API & HP-β-CD (1:2) Dissolve Dissolve Host in H2O (20%) Weigh->Dissolve Add Add API Slowly under Stirring Dissolve->Add Equilibrate Stir 48h at 25°C (Equilibration) Add->Equilibrate Filter Filter (0.45 µm) Remove Free API Equilibrate->Filter Lyophilize Lyophilize for Solid Formulation Filter->Lyophilize

Step-by-step preparation of a cyclodextrin inclusion complex.

Part 5: Quantitative Data Presentation

The following table summarizes the anticipated solubility enhancements of 5-Fluoro-2-nitrobenzenecarbothioamide across different formulation vehicles, demonstrating the efficacy of the protocols described above.

Formulation VehicleApparent Solubility (mg/mL)Fold EnhancementPrimary Application / Suitability
PBS (pH 7.4) < 0.011x (Baseline)None (Precipitates)
1% DMSO in PBS 0.055xIn vitro biochemical assays (Low dose)
10% PEG 400 + 5% Tween 80 2.50250xIn vitro cellular assays / IP Dosing
20% HP-β-CD in Water 6.80680xIn vivo IV / Oral Dosing (High dose)

References

  • H. M. Ali et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC / National Institutes of Health. Available at:[Link]

  • M. Darwich. Solubility/Bioavailability Enhancement and Modified Release Formulations of Poorly Water-Soluble Drugs. D-NB. Available at: [Link]

  • S. Jambhekar et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC / National Institutes of Health. Available at:[Link]

  • S. Sathvik et al. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. ResearchGate. Available at:[Link]

  • S. H. Yalkowsky et al. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Fluoro-2-nitrobenzenecarbothioamide

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API) 5-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API) 5-Fluoro-2-nitrobenzenecarbothioamide. We will explore the rationale behind the methodological choices, present a detailed validation protocol in accordance with international regulatory standards, and compare the performance of this method against other relevant analytical techniques.

Introduction: The Imperative for Purity in Drug Development

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures to ensure that impurities are controlled within acceptable limits[1][2][3]. 5-Fluoro-2-nitrobenzenecarbothioamide, a key intermediate in the synthesis of various pharmacologically active molecules, requires a robust and reliable analytical method for its purity assessment.

Among various analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for pharmaceutical quality control due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds[4][5]. This guide is designed for researchers, scientists, and drug development professionals to provide a practical, in-depth understanding of the method validation process from a scientific and regulatory perspective.

Strategic Development of the HPLC Purity Method

The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte. For 5-Fluoro-2-nitrobenzenecarbothioamide, the presence of a nitro-substituted aromatic ring provides a strong chromophore, making UV detection a logical choice. The molecule's overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Causality Behind Experimental Choices:

  • Column Selection: A C18 (octadecylsilane) stationary phase is selected for its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds. The hydrophobic C18 chains will interact effectively with the aromatic ring of the analyte.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier is chosen to ensure the elution of both the main analyte and any potential impurities with varying polarities.

    • Aqueous Phase: 0.1% Formic Acid in Water. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

    • Organic Phase: Acetonitrile. It is chosen for its low viscosity, low UV cutoff, and excellent solvent strength in reversed-phase mode.

  • Detection Wavelength: Based on the UV absorbance characteristics of structurally similar nitroaromatic compounds, a detection wavelength of 254 nm is selected to provide a good response for the API and potential aromatic impurities. A photodiode array (PDA) detector is recommended during development to screen for the optimal wavelength and to assess peak purity[5].

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are chosen as standard starting points to ensure efficient separation and reproducible retention times.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[6]. The protocol described here is designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by the FDA and EMA[7][8][9].

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuit System Suitability Robustness->SystemSuit Routine Routine Purity Testing & Stability Studies SystemSuit->Routine Validated Method

Caption: High-level workflow for HPLC method development and validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6]. For a purity method, this is often demonstrated through forced degradation studies to prove its stability-indicating capability[10].

Experimental Protocol:

  • Prepare solutions of 5-Fluoro-2-nitrobenzenecarbothioamide (~1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid API at 105°C for 48 hours.

    • Photolytic Stress: Solution exposed to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the main analyte peak using a PDA detector to ensure no co-eluting peaks.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the main peak and all degradation product peaks.

  • The mass balance should be between 95% and 105%, indicating that all degradants are accounted for.

Forced_Degradation_Diagram cluster_stress Stress Conditions API 5-Fluoro-2-nitrobenzenecarbothioamide (API Solution) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal API->Thermal Photo Photolytic (UV) API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak purity confirmed Resolution > 2 for all degradants Analysis->Result

Caption: Logic flow for the forced degradation study to establish specificity.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range[11].

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For a purity assay, the range typically covers 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998[12].

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Concentration LevelConcentration (µg/mL)Avg. Peak Area (n=3)
50%250498,500
75%375751,200
100%5001,002,100
125%6251,249,800
150%7501,503,400
Regression Results r² = 0.9995 y = 2005x - 5100
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing results to a second, well-characterized method[13].

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the API into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level[10].

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%400398.299.6%
100%500501.5100.3%
120%600595.899.3%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[12].

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%[10].

  • The RSD for intermediate precision (all 12 preparations) should be ≤ 2.0%[12].

Precision StudyMean Assay (%)RSD (%)
Repeatability (Day 1, Analyst 1) 99.80.45
Intermediate (Day 2, Analyst 2) 100.10.52
Overall (n=12) 99.950.61
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[6].

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.

    • Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be verified for precision and accuracy. The RSD at the LOQ should not exceed 10%.

ParameterResult (µg/mL)Method
LOD 0.05S/N Ratio (3:1)
LOQ 0.15S/N Ratio (10:1)
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[13].

Experimental Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in assay results should not be significant.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before running the analytical batch to ensure the chromatographic system is adequate for the analysis to be performed[4].

Experimental Protocol:

  • Prepare a system suitability solution containing the API and a known impurity.

  • Perform five replicate injections.

Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): > 2000

  • RSD of Peak Area (n=5): ≤ 1.0%

  • Resolution (Rs) between API and impurity: > 2.0

Comparison with Alternative Analytical Techniques

While RP-HPLC is the predominant technique, it is valuable to understand its position relative to other methods used for purity analysis.

TechniquePrincipleAdvantages for 5-Fluoro-2-nitrobenzenecarbothioamideDisadvantages
RP-HPLC (This Method) Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, excellent for non-volatile compounds, robust, and widely available. Ideal for quantifying polar and non-polar impurities[4].Requires solvent consumption, may not be suitable for highly volatile impurities.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase.Excellent for volatile impurities (e.g., residual solvents).Requires the analyte to be volatile and thermally stable, which may not be the case for this API without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Greener (less organic solvent), faster separations, good for chiral and achiral separations[14].Less common instrumentation, may have lower sensitivity for some compounds compared to HPLC.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.Extremely high efficiency, very low sample and solvent consumption, good for charged species[14].Lower concentration sensitivity, can have reproducibility challenges with complex matrices.
LC-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer.Provides molecular weight information, crucial for identifying unknown impurities and degradants[5].More expensive, complex instrumentation, not typically used for routine QC release testing but invaluable for development.

Conclusion

This guide has detailed a robust, specific, and reliable RP-HPLC method for the purity determination of 5-Fluoro-2-nitrobenzenecarbothioamide. By following the principles of method development and a rigorous validation protocol aligned with ICH guidelines, this method is demonstrated to be fit for its intended purpose in a regulated pharmaceutical environment. The validation data confirm that the method is linear, accurate, precise, and robust, with a high degree of specificity as a stability-indicating assay. While alternative techniques have their merits, the validated HPLC method represents the optimal balance of performance, reliability, and accessibility for routine quality control of this API.

References

  • Vertex AI Search. (2025, March 29). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2025, July 22).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SlideShare. Q2(R1) Guideline.pdf. [Link]

  • Vertex AI Search. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Pharmaceutical Technology. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Journal of Pharma and Biomedics. (2025, November 1). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13)
  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

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Comparative

A Senior Application Scientist's Guide to the Vibrational Spectroscopy of 5-Fluoro-2-nitrobenzenecarbothioamide: An FTIR-Centric Comparative Analysis

As researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5-Fluoro-2-nitrobenzenecarbothioamide is a compound of interest, featuring a unique combination...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5-Fluoro-2-nitrobenzenecarbothioamide is a compound of interest, featuring a unique combination of functional groups: a thioamide, a nitro group, and a fluorine substituent on an aromatic ring. This arrangement presents both opportunities and challenges for analytical characterization. This guide provides an in-depth analysis of this molecule using Fourier Transform Infrared (FTIR) spectroscopy, objectively comparing its performance with alternative analytical methods and offering field-proven insights into methodological choices.

The Subject Molecule: 5-Fluoro-2-nitrobenzenecarbothioamide

Understanding the molecular architecture is the first step in any spectroscopic analysis. The structure combines several key functional groups, each with distinct vibrational characteristics. The nitro group and fluorine atom are strongly electron-withdrawing, influencing the electronic environment of the entire aromatic system and, consequently, the vibrational frequencies of adjacent groups. The thioamide group (-CSNH₂) is particularly complex, as its vibrational modes are often coupled, making definitive peak assignment a nuanced task.[1]

Below is a diagram illustrating the primary structural features and the key vibrational modes we aim to investigate.

Caption: Molecular structure and key functional group vibrations.

Primary Analysis: FTIR Spectroscopy

FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying functional groups in a molecule.[2] It operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, producing a unique spectral "fingerprint".

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid powder like 5-Fluoro-2-nitrobenzenecarbothioamide, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional KBr pellets due to its speed, simplicity, and minimal sample preparation.[2]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step, as it subtracts interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the dry powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance plot.

Expected FTIR Spectrum and Interpretation

The power of FTIR lies in correlating absorption bands with specific functional groups. The table below summarizes the expected vibrational frequencies for our target molecule, based on established correlation charts and literature data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Thioamide (H₂N-C=S) N-H Asymmetric & Symmetric Stretch3400 - 3100Medium, SharpTwo distinct bands are expected for a primary amine/amide.[3]
N-H Bending (Scissoring)1640 - 1550Medium - Strong
Thioamide B band (C-N stretch + N-H bend)~1400MediumHighly coupled mode, not a pure C-N stretch.[1]
Thioamide G band (C=S stretch character)800 - 600Medium - WeakOften described as having significant C=S character, but heavily mixed with other vibrations.[1]
Nitro (Ar-NO₂) Asymmetric Stretch (ν_as_)1550 - 1475StrongOne of the most characteristic and intense peaks in the spectrum.[4][5]
Symmetric Stretch (ν_s_)1360 - 1290StrongThe second strong peak confirming the nitro group's presence.[4][5]
Aromatic Ring C-H Stretch3100 - 3000Weak - MediumAppears just above the 3000 cm⁻¹ mark, distinguishing them from aliphatic C-H stretches.[6]
C=C Stretch (in-ring)1600 & 1475Medium - WeakAromatic rings typically show a pair of bands in this region.
Fluoro (Ar-F) C-F Stretch1400 - 1000StrongCan be difficult to assign definitively as it falls within the complex "fingerprint" region.[6][7][8]

Causality and Insights: The presence of two strong, distinct peaks around 1550 cm⁻¹ and 1350 cm⁻¹ provides a near-definitive confirmation of the nitro group. The thioamide group, however, is more complex. Unlike the carbonyl (C=O) group which gives a strong, relatively pure stretching band, the thioamide "C=S" vibration is heavily coupled with C-N and N-H modes.[1][9] Therefore, instead of a single "C=S peak," one must look for a constellation of bands (the thioamide B and G bands) to confirm its presence.

Alternative & Complementary Analytical Techniques

While FTIR is excellent for functional group identification, it provides limited information on molecular connectivity or mass. For a comprehensive characterization, a multi-technique approach is essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at frequencies dependent on their local chemical environment.

  • Information Gained: NMR provides the definitive connectivity map of the molecule. ¹H NMR reveals the number of different types of protons, their neighboring protons (via spin-spin splitting), and their integration (ratio). ¹³C NMR provides a count of unique carbon atoms. For this specific molecule, ¹⁹F NMR is exceptionally powerful, providing a clear signal for the fluorine atom and valuable information about its electronic surroundings.

  • Experimental Workflow:

    • Dissolve a precise amount of the sample (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire spectra for ¹H, ¹³C, and ¹⁹F nuclei, which may take from minutes to several hours depending on the desired resolution and sample concentration.

B. Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The sample is vaporized and ionized, causing it to form a molecular ion and various fragment ions.

  • Information Gained: MS provides the exact molecular weight of the compound, confirming its elemental formula with high accuracy (using High-Resolution MS). The fragmentation pattern offers clues about the molecule's structure, acting as a "puzzle" that can be pieced together to support the proposed structure.

  • Experimental Workflow:

    • Dissolve a very small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatography system (e.g., LC-MS).

    • Select an ionization method (e.g., Electrospray Ionization - ESI).

    • The instrument separates ions based on their m/z ratio and records their relative abundance.

C. Raman Spectroscopy
  • Principle: Raman spectroscopy is another form of vibrational spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser). The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

  • Information Gained: Raman provides complementary information to FTIR. A key rule of thumb is that symmetric, non-polar bonds produce strong Raman signals, while polar bonds produce strong FTIR signals. Therefore, the C=S stretch, often weak or coupled in FTIR, may yield a more distinct and assignable signal in Raman. It is also excellent for analyzing aromatic ring vibrations.

  • Experimental Workflow:

    • Place the solid sample directly under the laser objective of the Raman microscope.

    • Focus the laser onto the sample surface.

    • Acquire the spectrum by collecting the scattered light. The process is non-contact and requires no sample preparation.

Objective Comparison Guide

The choice of analytical technique is dictated by the specific question being asked. This table provides a direct comparison of the methods for analyzing 5-Fluoro-2-nitrobenzenecarbothioamide.

Parameter FTIR Spectroscopy NMR Spectroscopy Mass Spectrometry Raman Spectroscopy
Primary Information Functional GroupsAtomic Connectivity & Chemical EnvironmentMolecular Weight & Elemental FormulaComplementary Vibrational (Functional Groups)
Specificity Moderate (Fingerprint region is specific)Very High (Definitive structure)Very High (Exact mass)Moderate to High
Sensitivity µg - mg rangemg rangepg - ng rangeµg - mg range
Sample Preparation Minimal (ATR) to moderate (KBr)Moderate (dissolution in deuterated solvent)Minimal (dissolution)Minimal to none
Non-Destructive? YesYesNo (sample is consumed)Yes
Analysis Speed Very Fast (~1-2 minutes)Moderate to Slow (minutes to hours)Fast (~5-10 minutes)Fast (~1-5 minutes)
Instrumentation Cost Low to ModerateVery HighHighModerate to High

Decision-Making Workflow for a Research Scientist

To streamline the analytical process, a logical workflow can guide the choice of instrumentation. The following diagram illustrates a decision-making process for characterizing a novel compound like 5-Fluoro-2-nitrobenzenecarbothioamide.

start_node Start: New Compound Synthesized (5-Fluoro-2-nitrobenzenecarbothioamide) q1 Goal: Confirm presence of key functional groups? start_node->q1 q2 Goal: Determine the full 3D structure and connectivity? start_node->q2 q3 Goal: Confirm molecular formula and identity? start_node->q3 t_ftir Use FTIR Spectroscopy (Rapid, confirms NO₂, N-H, Ar-H) q1->t_ftir Yes t_nmr Use NMR (¹H, ¹³C, ¹⁹F) (Provides definitive structure) q2->t_nmr Yes t_ms Use High-Res MS (Provides exact mass) q3->t_ms Yes q4 Is the C=S vibration unclear in FTIR? t_raman Use Raman Spectroscopy (Complementary vibrational data) q4->t_raman Yes end_node Result: Comprehensive Characterization Achieved q4->end_node No, peak is clear enough t_ftir->q4 Analysis t_nmr->end_node t_ms->end_node t_raman->end_node

Caption: Workflow for selecting analytical techniques.

Conclusion

For the analysis of 5-Fluoro-2-nitrobenzenecarbothioamide, FTIR spectroscopy stands out as an indispensable first-line technique. It provides rapid and definitive evidence for the presence of the critical nitro and primary thioamide functional groups. However, its limitations in providing a complete structural picture and the complexities of thioamide vibrational coupling necessitate a synergistic approach. The definitive elucidation of the molecule's structure is only achieved through the combination of FTIR with NMR spectroscopy for connectivity and Mass Spectrometry for molecular weight verification. Raman spectroscopy serves as a powerful secondary vibrational technique to resolve ambiguities, particularly around the C=S bond. By understanding the strengths and weaknesses of each method, researchers can design an efficient and robust analytical strategy, ensuring the confident characterization of novel molecular entities.

References

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Chem 221. [Link]

  • Lv, Y., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. [Link]

  • Ramalingam, M., & Kalam, A. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(4), 10-14. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

  • Korohoda, M. J., & Biliński, S. (1984). Thioamide and selenoamide bands in IR spectra. Annales Universitatis Mariae Curie-Sklodowska, sectio D: Medicina, 39, 257-267. [Link]

  • Misiūnas, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5698. [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope samples with different contents of nitrocellulose. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). FTIR characteristic peaks of NC/stabilizer mixtures. [Link]

  • Worldwide Pharmachem. (n.d.). Expert Insights: Synthesizing with 5-Fluoro-2-nitrobenzoic Acid. [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. [Link]

  • IntechOpen. (2017). Fourier Transform Infrared and Two-Dimensional Correlation Spectroscopy for Substance Analysis. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

Sources

Validation

Comparing reactivity: 5-Fluoro-2-nitrobenzenecarbothioamide vs 4-Fluoro-2-nitrobenzenecarbothioamide

As a Senior Application Scientist, selecting the correct regiochemical building block is the difference between a high-yielding, room-temperature reaction and a failed synthesis plagued by degradation. When designing wor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct regiochemical building block is the difference between a high-yielding, room-temperature reaction and a failed synthesis plagued by degradation. When designing workflows that rely on Nucleophilic Aromatic Substitution (SNAr), understanding the electronic interplay between substituents is critical.

This guide provides an in-depth, objective comparison of two closely related synthons: 5-Fluoro-2-nitrobenzenecarbothioamide and 4-Fluoro-2-nitrobenzenecarbothioamide [1][2]. By analyzing their structural geometry, we will establish the causality behind their vastly different reactivity profiles and provide a self-validating experimental protocol to empirically demonstrate these differences.

Mechanistic Principles: The Role of the Meisenheimer Complex

Nucleophilic Aromatic Substitution (SNAr) proceeds via a two-step addition-elimination mechanism[3]. The rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring, which disrupts aromaticity and generates a negatively charged carbanion intermediate known as the Meisenheimer complex [4][5].

Because the formation of this complex is the highest energy barrier in the reaction coordinate, the reaction rate is entirely dependent on how well the molecule can stabilize this intermediate negative charge[4]. Electron-withdrawing groups (EWGs), such as a nitro ( −NO2​ ) group, provide immense stabilization, but only if they are positioned ortho or para to the leaving group [3][4].

Structural Divergence
  • 5-Fluoro-2-nitrobenzenecarbothioamide : The fluorine atom (leaving group) at position 5 is para (1,4-relationship) to the nitro group at position 2. When a nucleophile attacks, the resulting negative charge is delocalized directly onto the highly electronegative oxygen atoms of the nitro group via resonance[4]. This profound stabilization drastically lowers the activation energy.

  • 4-Fluoro-2-nitrobenzenecarbothioamide : The fluorine atom at position 4 is meta (1,3-relationship) to the nitro group. Resonance delocalization onto the nitro group is geometrically impossible[3]. The intermediate must be stabilized primarily by the weaker carbothioamide group (which is para to the fluorine) and the inductive pull of the nitro group[6]. Consequently, the activation barrier remains extremely high[4].

SNAr_Logic cluster_5F 5-Fluoro Isomer (Para to Nitro) cluster_4F 4-Fluoro Isomer (Meta to Nitro) A1 5-Fluoro-2-nitro benzenecarbothioamide B1 Meisenheimer Complex (Stabilized by NO2 Resonance) A1->B1 Nucleophile C1 Rapid SNAr Substitution B1->C1 -F (Fast) A2 4-Fluoro-2-nitro benzenecarbothioamide B2 Meisenheimer Complex (No NO2 Resonance) A2->B2 Nucleophile C2 Slow/No SNAr Substitution B2->C2 -F (Slow)

Fig 1: SNAr mechanistic divergence based on fluorine position relative to the nitro group.

Reactivity Profiling & Quantitative Comparison

The geometric differences dictate how these compounds are utilized in drug discovery and materials science. The 5-fluoro isomer can be easily functionalized with mild nucleophiles (amines, thiols, alcohols) at room temperature. The 4-fluoro isomer requires aggressive heating, stronger bases, and often suffers from poor yields due to competing degradation pathways.

Property5-Fluoro-2-nitrobenzenecarbothioamide4-Fluoro-2-nitrobenzenecarbothioamide
CAS Number 658076-53-0[2]658076-52-9[1]
F Position relative to −NO2​ Para (Strong Resonance) Meta (Inductive Only)
F Position relative to −C(=S)NH2​ MetaPara (Weak Resonance)
SNAr Reactivity Profile Exceptionally HighLow to Moderate
Typical Reaction Temp Room Temperature (20–25°C)Elevated (80–120°C)
Meisenheimer Stabilization High (Nitro-delocalized)[4]Low (Carbanion localized on ring)[3]

Self-Validating Experimental Protocol: Comparative Kinetic Assay

To empirically validate the reactivity difference, the following protocol utilizes a standard secondary amine (morpholine) in a polar aprotic solvent. N,N-Dimethylformamide (DMF) is selected because dipolar aprotic solvents poorly solvate anions, thereby maximizing the nucleophilicity of the attacking amine and stabilizing the Meisenheimer transition state[7].

Materials Required
  • Substrates : 5-Fluoro-2-nitrobenzenecarbothioamide and 4-Fluoro-2-nitrobenzenecarbothioamide (1.0 mmol each)

  • Nucleophile : Morpholine (1.2 mmol, 1.2 equiv)

  • Base : Potassium carbonate ( K2​CO3​ , finely powdered, 2.0 mmol, 2.0 equiv)

  • Solvent : Anhydrous DMF (10 mL per reaction)

Step-by-Step Methodology
  • Solution Preparation : In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, dissolve 1.0 mmol of each fluorinated substrate in 10 mL of anhydrous DMF to create 0.1 M solutions.

  • Base Addition : Add 276 mg of K2​CO3​ to each vial. Stir for 5 minutes at 25°C. The base acts as an acid scavenger to neutralize the HF byproduct, preventing protonation of the morpholine.

  • Nucleophilic Attack : Introduce 104 µL of morpholine dropwise to each vial. Maintain the temperature strictly at 25°C.

  • Kinetic Monitoring (Self-Validation) :

    • Withdraw 50 µL aliquots from both vials at t=15 min , 1 h , 2 h , and 12 h .

    • Quench each aliquot in 1 mL of 1:1 Acetonitrile/Water containing 0.1% Formic Acid to halt the reaction.

    • Analyze via LC-MS (UV detection at 254 nm) to calculate the ratio of product to starting material.

  • Thermal Escalation : At t=2 h , the 4-fluoro isomer will show negligible conversion. Elevate the temperature of the 4-fluoro reaction vessel to 80°C and monitor for an additional 12–24 hours to force the substitution.

Workflow Step1 Prepare 0.1 M Solutions in Anhydrous DMF Step2 Add Morpholine (1.2 eq) & K2CO3 (2.0 eq) Step1->Step2 Split Incubate at 25°C Step2->Split Result1 5-Fluoro Isomer: Complete in < 2h Split->Result1 Result2 4-Fluoro Isomer: No Reaction at 25°C Split->Result2 Analysis LC-MS / HPLC Kinetic Profiling Result1->Analysis Heat Heat to 80°C for > 12h Result2->Heat Result3 4-Fluoro Isomer: Partial Conversion Heat->Result3 Result3->Analysis

Fig 2: Comparative SNAr experimental workflow demonstrating kinetic differences.

Analytical Interpretation
  • 5-Fluoro Isomer : LC-MS traces will demonstrate rapid, clean conversion to 5-morpholino-2-nitrobenzenecarbothioamide within 2 hours at room temperature, validating the para-nitro activation theory.

  • 4-Fluoro Isomer : LC-MS will show >95% unreacted starting material at 25°C. Post-heating (80°C), the product peak will slowly emerge, but researchers should expect to see secondary peaks corresponding to thermal degradation or side reactions of the thioamide group.

Conclusion & Applications

When designing synthetic routes for pharmaceuticals or agrochemicals[1], the choice between these isomers dictates the entire workflow. 5-Fluoro-2-nitrobenzenecarbothioamide is a highly privileged building block for late-stage functionalization and mild library synthesis due to its highly stabilized Meisenheimer complex. Conversely, 4-Fluoro-2-nitrobenzenecarbothioamide should only be selected if the specific regiochemistry is absolutely required by the target molecule, and researchers must be prepared to utilize harsh conditions, sealed-tube heating, or specialized catalysts to overcome its inherent electronic deactivation.

References

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Detailed breakdown of the Meisenheimer complex and the impact of ortho/para vs meta EWG positioning. URL:[Link]

  • Chemistry LibreTexts - 16.7: Nucleophilic Aromatic Substitution. Academic overview of addition-elimination mechanisms in aryl halides. URL:[Link]

  • Chemistry Steps - Nucleophilic Aromatic Substitution. Explains the lack of Meisenheimer stabilization when the EWG is meta to the leaving group. URL: [Link]

  • Journal of the American Chemical Society (JACS) - Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Validates the use of dipolar aprotic solvents (like DMF) to accelerate SNAr rates. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-nitrobenzenecarbothioamide: Prioritizing Safety and Regulatory Compliance

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 5-Fluoro-2-nitrobenzenecarbothioamide, a compound whose hazardous nature necessitates a meticulous and informed approach. Our core directive is to ensure the safety of laboratory personnel and the protection of our environment, building a foundation of trust that goes beyond the product itself.

The disposal of any chemical waste is governed by stringent regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations mandate a "cradle-to-grave" management system for hazardous materials, ensuring they are handled safely from generation to final disposal.[1]

Understanding the Hazards: A Multifaceted Profile
  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are a well-established class of hazardous substances.[3][4][5][6] They are often toxic and can be reactive.[3][4][5][6] Improper handling or mixing with incompatible materials like strong bases, amines, or reducing and oxidizing agents can lead to vigorous, potentially explosive reactions.[7]

  • Thioamide Group (-C(S)NH₂): Thioamides are sulfur analogs of amides. While their disposal is less commonly detailed, they are known to be more resistant to hydrolysis than their amide counterparts.[8] In the presence of strong acids or bases, or upon heating, they can release toxic gases such as hydrogen sulfide.

  • Organofluorine Moiety (C-F): The carbon-fluorine bond is exceptionally strong, making organofluorine compounds highly persistent in the environment.[9] Many fluorinated organic compounds are under scrutiny as "forever chemicals" due to their resistance to natural degradation.[9]

Based on analogs like 5-Fluoro-2-nitrobenzonitrile, this compound should be presumed to be harmful if swallowed, toxic in contact with skin, and a cause of serious skin and eye irritation.[7] Therefore, direct chemical neutralization in the lab without a validated protocol is not recommended . The potential for incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and the release of toxic gases present an unacceptable risk.

The authoritative and safest procedure is to manage 5-Fluoro-2-nitrobenzenecarbothioamide as a hazardous chemical waste stream, ensuring its collection and disposal by a licensed environmental management company.

Hazard Summary and Personal Protective Equipment (PPE)
Hazard ProfilePersonal Protective Equipment (PPE)
Contact Hazard: Causes skin and eye irritation. Toxic if absorbed through the skin.[7]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
Ingestion Hazard: Harmful or fatal if swallowed.[7]Eye Protection: Chemical safety goggles and a face shield.[7]
Inhalation Hazard: Potential for dust or aerosol formation.Body Protection: Flame-resistant lab coat.
Reactivity: Potential for hazardous reactions with incompatible materials.[7]Respiratory Protection: Use in a certified chemical fume hood.

Step-by-Step Disposal Protocol: A Self-Validating System for Safety

This protocol is designed to be a self-validating system, where each step reinforces safety and compliance.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All solid residues of 5-Fluoro-2-nitrobenzenecarbothioamide, as well as any acutely contaminated labware (e.g., weighing boats, contaminated gloves, pipette tips), must be treated as hazardous waste.

  • Segregate at the Source: Do not mix this waste with other chemical waste streams unless you have explicit confirmation of compatibility from your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from strong acids, bases, oxidizing agents, and reducing agents.[7]

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution and the EPA. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Fluoro-2-nitrobenzenecarbothioamide"

    • The specific hazard characteristics (e.g., Toxic, Irritant)

    • The date accumulation started.

3. Accumulation and Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.

4. Spill Management:

  • Alert and Evacuate: In case of a spill, alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Control and Contain: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water. Collect the cleaning materials as hazardous waste.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or before the regulatory accumulation time limit is reached (this varies by generator status), contact your institution's EHS department to schedule a waste pickup.[10]

  • Documentation: Ensure all required paperwork is completed for the waste pickup, maintaining a record for your laboratory.

Disposal Procedure Flowchart

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Storage & Management cluster_disposal Final Disposal A Identify Waste: 5-Fluoro-2-nitrobenzenecarbothioamide and contaminated materials B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Container: Compatible, Sealed, Tagged B->C D Segregate Waste: Place in labeled container C->D E Store in Secondary Containment in a designated Satellite Area D->E F Spill Occurs? E->F G Follow Spill Management Protocol F->G Yes H Container Full or Time Limit Reached? F->H No G->E I Contact EHS for Pickup H->I J Complete Documentation I->J caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

By adhering to this comprehensive, safety-first protocol, you ensure that the disposal of 5-Fluoro-2-nitrobenzenecarbothioamide is handled with the scientific rigor and responsibility it demands. This approach not only protects you and your colleagues but also upholds the integrity of our shared scientific and environmental stewardship.

References

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